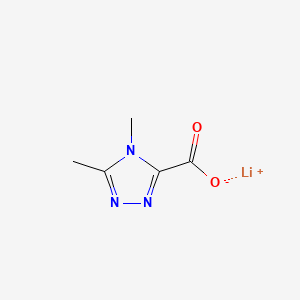

Lithium 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate

Description

Lithium 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate is a lithium salt derived from a substituted triazole-carboxylic acid. This compound belongs to a class of heterocyclic organometallic materials, which are of interest in coordination chemistry, catalysis, and energy storage applications due to their unique electronic and structural properties.

Properties

Molecular Formula |

C5H6LiN3O2 |

|---|---|

Molecular Weight |

147.1 g/mol |

IUPAC Name |

lithium;4,5-dimethyl-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C5H7N3O2.Li/c1-3-6-7-4(5(9)10)8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1 |

InChI Key |

ZQUHPLITCQAIQZ-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=NN=C(N1C)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of dimethyl-4H-1,2,4-triazole-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the complete formation of the lithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to achieve high yields and purity. The product is then isolated and purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced species.

Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lithium 4-methyl-4H-1,2,4-triazole-3-carboxylate

This analog (CAS: 2173999-17-0, molecular formula: C₄H₄LiN₃O₂, molecular weight: 133.0345) shares a triazole-carboxylate backbone but lacks the 5-methyl substitution present in the target compound. However, the 4,5-dimethyl variant likely offers improved thermal stability due to increased molecular rigidity .

Other Triazole Derivatives

The evidence also lists unrelated triazole derivatives, such as benzylamine and tin-containing compounds (e.g., tributyl(prop-1-yn-1-yl)stannane). These lack carboxylate or lithium components, rendering them unsuitable for direct comparison.

Research Findings and Industrial Relevance

- Coordination Chemistry: Triazole carboxylates are known to form stable complexes with transition metals, which could be leveraged in catalysis or photoluminescent materials. The dimethyl substitution in the target compound may enhance ligand field strength compared to monosubstituted analogs .

- Energy Storage: While highlights EU trade data for lithium carbonate and hydroxide, these industrial-scale commodities differ significantly from specialized triazole carboxylates.

Limitations and Knowledge Gaps

- No peer-reviewed studies on this compound were identified in the provided evidence.

- Comparisons rely heavily on structural extrapolation from analogs like Lithium 4-methyl-4H-1,2,4-triazole-3-carboxylate, which limits mechanistic or performance-based insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.